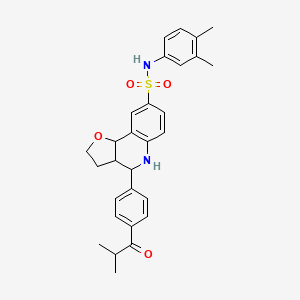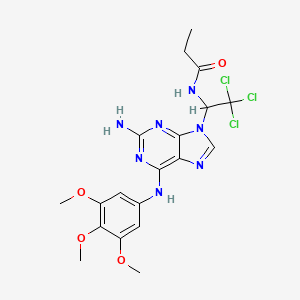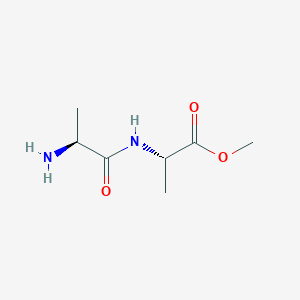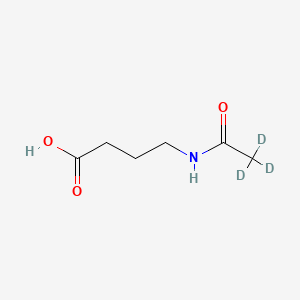
4-Acetamidobutanoic acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamidobutanoic acid-d3, also known as N-acetyl GABA-d3, is a deuterated analog of 4-Acetamidobutanoic acid. This compound is a derivative of gamma-aminobutyric acid (GABA), which is a significant neurotransmitter in the central nervous system. The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidobutanoic acid-d3 typically involves the deuteration of 4-Acetamidobutanoic acidThis can be achieved through various chemical reactions, often involving deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
化学反应分析
Types of Reactions
4-Acetamidobutanoic acid-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .
科学研究应用
4-Acetamidobutanoic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and experiments.
Biology: Employed in studies related to neurotransmitter functions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical research.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of 4-Acetamidobutanoic acid-d3 involves its interaction with GABA receptors in the central nervous system. As a derivative of GABA, it mimics the effects of this neurotransmitter, potentially modulating neuronal activity and exhibiting antioxidant and antibacterial properties. The molecular targets include GABA receptors, and the pathways involved are related to neurotransmission and metabolic processes .
相似化合物的比较
Similar Compounds
4-Acetamidobutanoic acid: The non-deuterated analog, which shares similar properties but lacks the enhanced stability provided by deuteration.
Gamma-aminobutyric acid (GABA): The parent compound, which is a primary neurotransmitter in the central nervous system.
N-acetyl GABA: Another derivative of GABA, similar in structure and function to 4-Acetamidobutanoic acid
Uniqueness
4-Acetamidobutanoic acid-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise scientific measurements. This makes it particularly valuable in research applications where accuracy and consistency are crucial .
属性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC 名称 |
4-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i1D3 |
InChI 键 |
UZTFMUBKZQVKLK-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)NCCCC(=O)O |
规范 SMILES |
CC(=O)NCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)
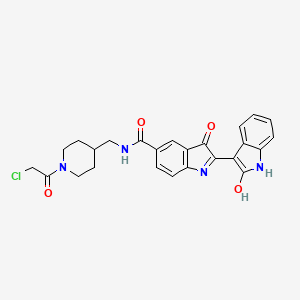
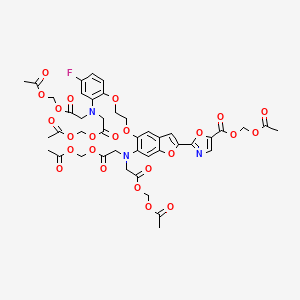
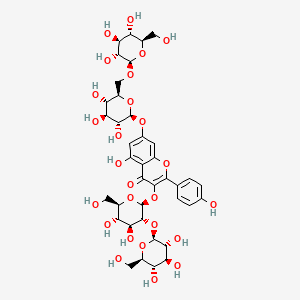
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)


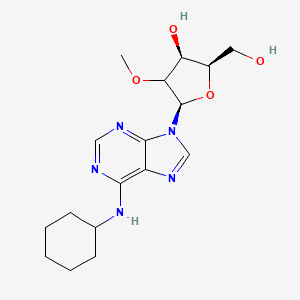
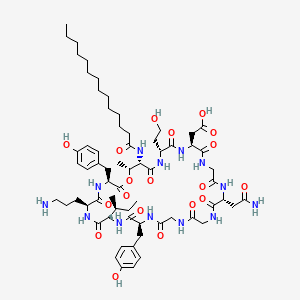
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)
